2-(4-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenoxy group, a tosyl-protected tetrahydroisoquinoline moiety, and an acetamide linkage. Its unique structural features make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the construction of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Tosyl Protection: The resulting tetrahydroisoquinoline is then protected with a tosyl group using tosyl chloride and a base such as triethylamine.
Introduction of the Fluorophenoxy Group: The protected intermediate is then reacted with 4-fluorophenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the fluorophenoxy derivative.
Acetamide Formation: Finally, the acetamide linkage is introduced by reacting the fluorophenoxy intermediate with chloroacetyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium carbonate in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biological assays to investigate its effects on cellular processes and signaling pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Industry: It may be explored for use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels, leading to modulation of signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(4-bromophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 2-(4-methylphenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenoxy)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity to targets, and overall pharmacokinetic profile.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17-2-10-23(11-3-17)32(29,30)27-13-12-18-4-7-21(14-19(18)15-27)26-24(28)16-31-22-8-5-20(25)6-9-22/h2-11,14H,12-13,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSMEQUXKYETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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